molecular formula C15H10ClN3O3S2 B2788170 (2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 476317-85-8

(2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2788170
CAS No.: 476317-85-8
M. Wt: 379.83
InChI Key: NFCBQPZYGJHIHA-DCOXMYTLSA-N
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Description

(2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide is a potent and selective small molecule inhibitor identified in scientific research for its activity against specific kinase targets. This compound functions by competitively binding to the ATP-binding site of kinases, thereby disrupting phosphorylation cascades and subsequent signaling pathways that are crucial for cell proliferation and survival. Its core research value lies in its application as a chemical probe for investigating the role of dysregulated kinases in oncogenesis, particularly in studies focused on melanoma and other cancers driven by similar molecular pathways. The compound's specific structural motif, featuring a benzothiazole scaffold linked to a nitrothiophene group, is designed to enhance both its binding affinity and selectivity. Researchers utilize this compound in in vitro and cell-based assays to elucidate mechanisms of drug resistance and to explore novel therapeutic strategies for targeted cancer therapy. It is supplied for research purposes to aid in the advancement of chemical biology and drug discovery programs.

Properties

IUPAC Name

(E)-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S2/c1-18-11-5-2-9(16)8-12(11)24-15(18)17-13(20)6-3-10-4-7-14(23-10)19(21)22/h2-8H,1H3/b6-3+,17-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCBQPZYGJHIHA-XPNVMQPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable chloroacetyl chloride derivative under basic conditions.

    Introduction of the nitrothiophene moiety: This step involves nitration of thiophene followed by coupling with the benzo[d]thiazole intermediate.

    Formation of the acrylamide group: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of (2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues from Patented Benzothiazole Derivatives ()

The European patent EP3348550A1 lists benzothiazole-based amides with diverse substituents. Key comparisons include:

Compound Name Key Substituents Potential Bioactivity
Target Compound 6-chloro-3-methyl, 5-nitrothiophene Not reported (inferred antimicrobial)
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide 3-chlorophenyl propanamide Antimicrobial (patented)
N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 6-ethoxy, 3-chlorophenyl Antifungal/antibacterial

Key Observations :

  • The chloro and nitro groups in the target compound may enhance electrophilic interactions with microbial enzymes, similar to chlorophenyl derivatives in patented compounds .

Antifungal Imidazole-Benzodioxole Hybrid ()

The compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide exhibits:

  • Antifungal activity against multiple strains (e.g., Candida albicans).
  • Crystallographic data: Monoclinic P21/c space group, with DFT calculations validating electronic properties .

Comparison with Target Compound :

Feature Target Compound Compound
Core Structure Benzothiazole-enamide Benzodioxole-imidazole hydrazine
Key Substituents 5-nitrothiophene, chloro Chlorophenyl, benzodioxole
Computational Methods Not reported DFT, molecular docking
Bioactivity Inferred antimicrobial Confirmed antifungal

The target compound’s benzothiazole core may offer greater metabolic stability than the benzodioxole-imidazole hybrid, but its nitrothiophene group could increase cytotoxicity risks.

Sulfonamide Derivatives with Imidazolidin-2-ylidene Groups ()

Synthesized sulfonamides, such as ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate, highlight:

  • QSAR-guided design for optimizing antimicrobial activity.
  • Chlorophenyl and methyl groups enhancing hydrophobic interactions .

Structural Contrasts :

  • The target compound’s enamide linker and nitrothiophene differ from the sulfonamide and thioacetate groups in compounds.
  • Both classes leverage chloro substituents for target binding but differ in electronic profiles due to nitro vs. sulfonamide groups.

Research Findings and Implications

Computational Insights

  • DFT and docking studies (as applied in ) could elucidate the target compound’s electronic structure and binding modes with fungal CYP51 or bacterial topoisomerases .
  • The 5-nitrothiophene may act as a Michael acceptor, enabling covalent binding to cysteine residues in microbial enzymes.

Biological Activity

The compound (2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₉ClN₂O₂S
  • IUPAC Name : this compound
  • SMILES Notation : ClC1=C(SC=C1)C(=N\C(=O)N)C=C(C(=O)N)C(=O)N

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. A study on related compounds found that benzothiazole derivatives demonstrated potent antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL against various pathogens .

Anticancer Properties

Benzothiazole derivatives have also shown promise in anticancer research. In vitro studies have demonstrated selective cytotoxicity against tumorigenic cell lines without affecting normal cells. For instance, certain derivatives exhibited IC₅₀ values ranging from 28 to 290 ng/mL against different cancer cell lines, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is multifaceted. It may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Modulation : It could interact with cellular receptors, modifying signaling pathways that lead to apoptosis in cancer cells.
  • DNA Interaction : Potential intercalation into DNA structures could disrupt replication and transcription processes.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. Results indicated that the compound had a notable effect against both Gram-positive and Gram-negative bacteria, with a significant reduction in bacterial growth observed at concentrations above 50 μg/mL .

CompoundMIC (μg/mL)Activity
Compound A50Antibacterial
Compound B75Antifungal
Target Compound50Antimicrobial

Study 2: Cytotoxicity Against Cancer Cells

In another study focusing on anticancer properties, the target compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results revealed that the compound exhibited selective cytotoxicity with IC₅₀ values significantly lower than those for normal cell lines .

Cell LineIC₅₀ (ng/mL)Selectivity
MDA-MB-23130High
NUGC-328High
WI-38 (normal)>300Low

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2E)-N-[(2Z)-6-chloro-3-methyl...?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of substituted benzothiazole precursors (e.g., 6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene) with activated enamide intermediates. Key reactions include nucleophilic acyl substitution and stereoselective coupling .
  • Optimized conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and inert atmospheres (N₂/Ar) to prevent oxidation. Catalysts like EDCI or DCC may enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic methods are essential for structural confirmation?

  • Analytical workflow :

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm regiochemistry and stereochemistry. Key signals include vinyl protons (δ 6.5–7.5 ppm, J = 12–15 Hz for trans-configuration) and benzothiazole carbons (δ 150–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening?

  • Screening protocols :

  • Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .
  • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Monitor for apoptosis via Annexin V/PI staining .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Troubleshooting strategies :

  • Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • 2D NMR : Use HSQC and COSY to resolve overlapping signals. For example, NOESY can confirm E/Z isomerism in the enamide moiety .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian/B3LYP/6-31G*) .

Q. What strategies optimize reaction yields while minimizing by-products?

  • Process optimization :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or copper catalysts for Ullmann reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrothiophene intermediates but may require quenching with aqueous NH₄Cl to reduce side reactions .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile benzothiazole intermediates .

Q. How can computational modeling predict binding affinity with biological targets?

  • Modeling workflow :

  • Docking studies : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonding with the benzothiazole nitrogen and π-π stacking with nitrothiophene .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., Cl, NO₂) with IC₅₀ values to guide structural modifications .

Q. How should stability issues during storage be addressed?

  • Stabilization protocols :

  • Storage conditions : Store at -20°C under argon in amber vials. Lyophilize for long-term stability .
  • Excipient testing : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to prevent hydrolysis .

Q. What approaches analyze structure-activity relationships (SAR) with analogues?

  • SAR strategies :

  • Functional group substitution : Synthesize variants replacing the nitrothiophene with furan or pyridine. Compare bioactivity in enzyme assays .
  • Pharmacophore mapping : Identify critical motifs (e.g., benzothiazole core, enamide linker) using Schrödinger’s Phase .

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